![molecular formula C10H7N3 B12893276 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-65-6](/img/structure/B12893276.png)
4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile
Overview
Description
4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine halide and a pyrrole boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Amino or thiol-substituted pyrrole derivatives.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Complex Molecules:
4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in drug discovery and materials science. The compound's unique structure allows for various modifications, enabling the development of new chemical entities with potential biological activities.
Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyrrole Ring: This can be achieved through methods like the Paal-Knorr synthesis.
- Attachment of the Pyridine Ring: Cross-coupling reactions such as Suzuki-Miyaura coupling are often employed.
- Introduction of the Carbonitrile Group: This step usually involves treating a suitable precursor with a cyanide source under basic conditions.
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Potential:
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The mechanisms involve interactions with cellular targets that regulate cell proliferation and survival .
Medicinal Applications
Drug Discovery:
Due to its bioactive nature, this compound is being explored for potential therapeutic applications in treating various diseases, including cancer and infections. Its ability to modulate biological pathways makes it a valuable candidate in pharmaceutical research .
Case Studies:
Several studies have documented the efficacy of this compound in preclinical models:
- Antibacterial Studies: In vitro tests demonstrated that derivatives exhibited MIC values comparable to existing antibiotics against resistant strains .
- Anticancer Studies: In cell line assays, certain derivatives showed promising results in reducing tumor cell viability, warranting further investigation into their mechanisms of action .
Industrial Applications
Advanced Materials Development:
The unique properties of this compound make it suitable for developing advanced materials such as polymers and chemical sensors. Its structural characteristics allow for integration into various material matrices, enhancing their functionality.
Chemical Sensors:
Research has also focused on utilizing this compound in the development of chemical sensors due to its ability to interact with specific analytes, providing sensitive detection capabilities in environmental monitoring and safety applications.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of these molecular targets can lead to the disruption of signaling pathways essential for cell growth and survival, ultimately resulting in cell death.
Comparison with Similar Compounds
4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrrole ring.
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Another related compound with a pyrazole ring, known for its coordination chemistry applications.
Uniqueness
The uniqueness of this compound lies in its combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and material science .
Biological Activity
4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a pyridine moiety and a carbonitrile group, which are known to enhance biological activity. Synthesis methods often involve multi-step reactions, including condensation and cyclization processes. For example, one method utilizes 2-acetylpyridine and hydrazine derivatives to create various pyrrole compounds .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies show that derivatives of this compound have effective inhibitory action against both Gram-positive and Gram-negative bacteria. For instance, a related pyrrole derivative showed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
This compound | S. aureus | 0.0039 |
E. coli | 0.025 | |
5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitrile | Various Bacteria | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that certain derivatives exhibit moderate cytotoxicity against various cancer cell lines, including ovarian cancer cells. For example, one study reported that a pyrrolo[3,4-c]pyridine derivative significantly inhibited NAMPT (Nicotinamide adenine dinucleotide biosynthetic enzyme), which is crucial for cancer cell metabolism .
Case Study: Cytotoxicity Evaluation
A specific derivative was tested against ovarian cancer cell lines, showing an IC50 value of approximately 10 µM, indicating effective inhibition of cell proliferation without significant toxicity to non-cancerous cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism involves modulation of NF-kB signaling pathways, which play a critical role in inflammation .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival and cancer cell proliferation.
- Receptor Modulation : Some compounds may modulate receptor activity involved in inflammation and immune response.
Properties
IUPAC Name |
4-pyridin-2-yl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-8-6-12-7-9(8)10-3-1-2-4-13-10/h1-4,6-7,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOKWHOLCNLINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575393 | |
Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87388-65-6 | |
Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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